5-Benzyl-2-oxo-1,3-oxazolidine-5-carboxylic acid
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Description
5-Benzyl-2-oxo-1,3-oxazolidine-5-carboxylic acid is a type of heterocyclic compound . It belongs to the class of oxazolines, which are five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . These compounds have gained much recognition in synthetic organic chemistry due to their biological activities and applications in pharmaceuticals, industrial, natural product chemistry, polymers, and more .
Synthesis Analysis
The synthesis of oxazolines, including this compound, often involves various synthetic protocols based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc . For instance, 2-amino alcohols have gained more significance in synthetic organic chemistry, especially in the synthesis of oxazolines . This classification deals with synthetic protocols of oxazoline by the reaction of amino alcohols with nitriles, carboxylic acid, and aldehydes .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic ring with one nitrogen and one oxygen . The InChI code for this compound is1S/C4H5NO4/c6-3 (7)2-1-5-4 (8)9-2/h2H,1H2, (H,5,8) (H,6,7)
. Chemical Reactions Analysis
In some cases, the primary adducts may cyclize with elimination of benzyl alcohol to give bicyclic carbamates, which, in turn, can be hydrolyzed to 5-substituted trans-2-oxo-1,3-oxazolidine-4-carboxylic acids .Physical and Chemical Properties Analysis
The physical form of this compound is a solid . Its molecular weight is 131.09 .Future Directions
The future directions for the research and application of 5-Benzyl-2-oxo-1,3-oxazolidine-5-carboxylic acid could involve further exploration of its synthesis methods, biological activities, and potential applications in various fields such as pharmaceuticals, industrial, natural product chemistry, polymers, and more .
Properties
IUPAC Name |
5-benzyl-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-9(14)11(7-12-10(15)16-11)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZHKJBOTSKCSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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